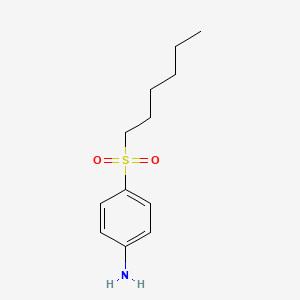

4-(Hexane-1-sulfonyl)aniline

Übersicht

Beschreibung

4-(Hexane-1-sulfonyl)aniline is an organic compound that belongs to the class of organosulfur compounds . It has the molecular formula C12H19NO2S .

Molecular Structure Analysis

The molecular structure of 4-(Hexane-1-sulfonyl)aniline consists of 12 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom . The exact structural details are not provided in the search results.Chemical Reactions Analysis

Sulfonic acids, which 4-(Hexane-1-sulfonyl)aniline is a derivative of, are known to be highly reactive. They react vigorously with water and can cause skin burns . Sulfonyl chlorides, another derivative, contain a good leaving group (Cl), making them highly reactive towards water and other nucleophiles .Wissenschaftliche Forschungsanwendungen

Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines

The compound is used in the rearrangement of arylsulfamates and sulfates to para-sulfonyl anilines . This process involves the synthesis of bioactive molecules, which traditionally requires extreme temperatures and strongly acidic reaction conditions . The use of 4-(Hexane-1-sulfonyl)aniline allows for a milder N-sulfamation to C-sulfonate relay .

Synthesis of Anilines

4-(Hexane-1-sulfonyl)aniline is used in the synthesis of anilines . Anilines can be prepared by direct substitution of a halogenated arene with amine via a nucleophilic aromatic substitution pathway . This process usually requires high temperature and/or high pressure to ensure high yield .

Photoredox-Catalyzed Reaction for Sulfonylation of Aniline Derivatives

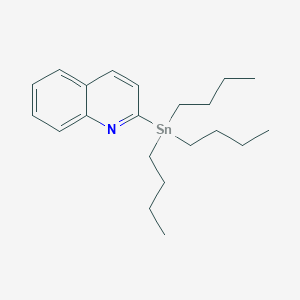

The compound is used in a mild, photoredox-catalyzed reaction for sulfonylation of aniline derivatives with sulfinic salts . This method is particularly useful for the late-stage functionalization of drugs .

Drug Discovery

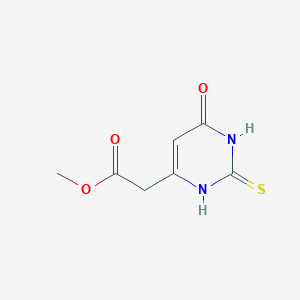

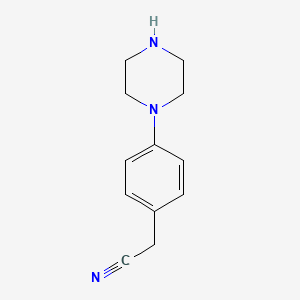

4-(Hexane-1-sulfonyl)aniline is used in drug discovery . A sulfonated analog of the intravenous anesthetic propofol was isolated, demonstrating a proof-of-concept modification of a licensed drug . This compound is also used in the synthesis of nitrogen- and sulfur-containing heterocyclic fragments used in drug discovery .

Synthesis of Bioactive Molecules

The C (sp 2 )-aryl sulfonate functional group is found in bioactive molecules . The synthesis of these molecules can involve extreme temperatures and strongly acidic reaction conditions . The use of 4-(Hexane-1-sulfonyl)aniline allows for a milder N-sulfamation to C-sulfonate relay .

Investigation of the N-sulfamate to C-sulfonate Mechanism

4-(Hexane-1-sulfonyl)aniline is used in the investigation of the N-sulfamate to C-sulfonate mechanism . This involves control experiments with variation at the heteroatom positions and kinetic isotope experiments .

Safety and Hazards

Wirkmechanismus

Target of Action

The primary target of 4-(Hexane-1-sulfonyl)aniline is the sulfonylation of aniline derivatives . Sulfonylation is a key functional group for organic synthesis and is prominently featured in biologically active molecules . The sulfonyl group plays a crucial role in the pharmaceutical and agrochemical industries, with applications ranging from the treatment of various conditions to the inclusion in antibiotic and herbicidal treatments .

Mode of Action

The compound interacts with its targets through a mild, photoredox-catalyzed reaction for sulfonylation of aniline derivatives with sulfinate salts . The sulfonyl radicals are transient intermediates that undergo a range of reactions .

Biochemical Pathways

The biochemical pathways affected by 4-(Hexane-1-sulfonyl)aniline involve the synthesis of sulfones . Sulfones are an important class of organosulfur compounds with diverse biological activities . The synthesis of sulfones typically involves oxidation of sulfides, electrophilic aromatic substitution of (hetero)arenes with sulfonyl chlorides or sulfonic acids, and more recent methods include transition-metal-catalyzed coupling reactions between sulfinate salts and aryl halides .

Result of Action

The result of the action of 4-(Hexane-1-sulfonyl)aniline is the formation of sulfonylated aniline derivatives . These derivatives have wide applications in the pharmaceutical and agrochemical industries due to their diverse biological activities .

Action Environment

The action of 4-(Hexane-1-sulfonyl)aniline is influenced by environmental factors such as light and temperature . The sulfonylation reaction is photoredox-catalyzed, indicating that light plays a crucial role in the process .

Eigenschaften

IUPAC Name |

4-hexylsulfonylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2S/c1-2-3-4-5-10-16(14,15)12-8-6-11(13)7-9-12/h6-9H,2-5,10,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGKBXVYVTHTANH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCS(=O)(=O)C1=CC=C(C=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Hexane-1-sulfonyl)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[8-Chloro-1-(2-phenyl-quinolin-7-yl)-imidazo[1,5-a]pyrazin-3-yl]-1-methyl-cyclobutanol](/img/structure/B3161050.png)

![2,3,5,6-Tetrafluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine](/img/structure/B3161080.png)

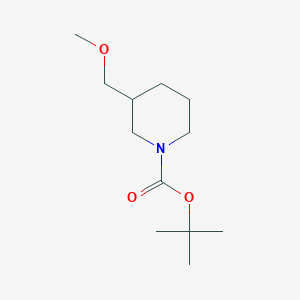

![3-[(2-Methoxyethoxy)methyl]piperidine](/img/structure/B3161109.png)

![3-[(2-Ethoxyethoxy)methyl]piperidine](/img/structure/B3161110.png)